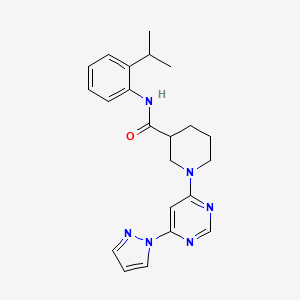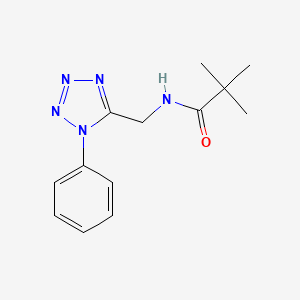
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide, also known as PTZ-PIVA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ-PIVA belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
作用机制
Target of Action
The primary targets of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazoles, a class of compounds to which this compound belongs, are known to have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, and materials science . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Mode of Action
The specific mode of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
The specific biochemical pathways affected by N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
The specific molecular and cellular effects of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide The stability of tetrazoles and their derivatives can be influenced by factors such as temperature and ph .
实验室实验的优点和局限性
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been extensively studied in animal models and has shown promising therapeutic potential. However, one limitation of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for the study of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide. One area of research is the development of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide derivatives with improved pharmacological properties. Additionally, further investigation is needed to fully understand the mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide and its potential therapeutic applications. Another direction for future research is the investigation of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide's effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Finally, the development of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide-based therapies for the treatment of neurodegenerative disorders is an exciting area of research that warrants further investigation.
Conclusion
In conclusion, N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models and has been investigated for its potential use in the treatment of neurodegenerative disorders. While the exact mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide is not fully understood, it has been suggested to act by modulating the activity of GABAergic and glutamatergic neurotransmitter systems in the brain. Further research is needed to fully understand the potential of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide as a therapeutic agent.
合成方法
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide can be synthesized by the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with pivaloyl chloride in the presence of a base. The reaction yields a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2,2-dimethyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLFGLEKBLMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

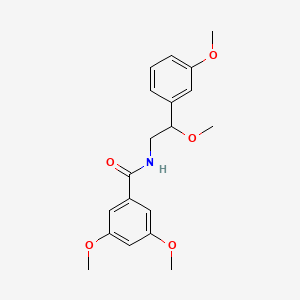
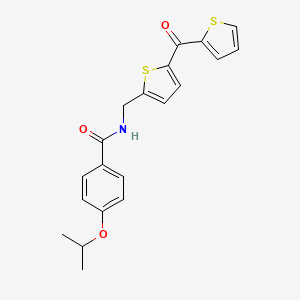
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2618795.png)
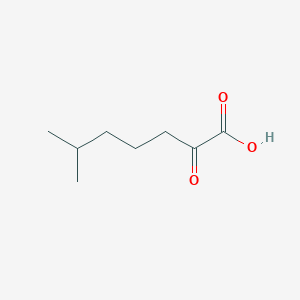
![N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2618797.png)
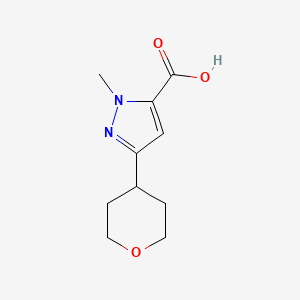
![3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2618799.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2618802.png)
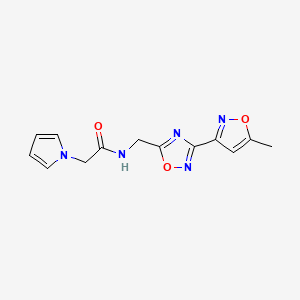
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2618804.png)
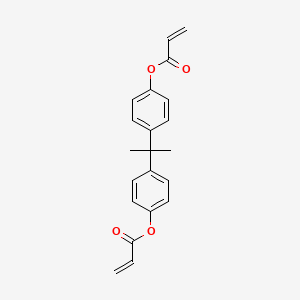
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)
